
2,3-Dihydroxy-1,4-phenazinedione
Overview
Description
2,3-Dihydroxy-1,4-phenazinedione is an organic compound with the molecular formula C12H6N2O4 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Mechanism of Action
Target of Action
Phenazines, a class of compounds to which 2,3-dihydroxy-1,4-phenazinedione belongs, are known to interact with various biological targets due to their diverse range of biological properties .
Biochemical Pathways
Phenazines are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Phenazines are known for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and can vary depending on the specific phenazine compound and the biological context .
Cellular Effects
Phenazines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms employed by 2,3-Dihydroxy-1,4-phenazinedione remain to be determined.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Phenazines can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-1,4-phenazinedione typically involves the oxidative cyclization of 1,2-diaminobenzene derivatives. One common method is the Wohl–Aue reaction, which involves the condensation of 1,2-diaminobenzene with a suitable oxidizing agent under controlled conditions . Another approach is the Beirut method, which also utilizes 1,2-diaminobenzene but employs different reaction conditions and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative cyclization processes, often using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and catalysts can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-1,4-phenazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
Chemistry: Used as a redox mediator in various chemical reactions and processes.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Potential use in the development of new therapeutic agents for treating bacterial infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of 2,3-Dihydroxy-1,4-phenazinedione, known for its antimicrobial properties.
Pyocyanin: A phenazine derivative produced by Pseudomonas aeruginosa, with notable antimicrobial activity.
Phenazine-1-carboxylic acid: Another phenazine derivative with applications in agriculture as a biocontrol agent.
Uniqueness
Its ability to generate ROS makes it particularly interesting for research in antimicrobial and anticancer therapies .
Properties
IUPAC Name |
5,10-dihydrophenazine-1,2,3,4-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4/c15-9-7-8(10(16)12(18)11(9)17)14-6-4-2-1-3-5(6)13-7/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNYQLOSDNLISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=O)C(=O)C(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946571 | |
| Record name | 2,3-Dihydroxyphenazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23774-13-2 | |
| Record name | 2,3-Dihydroxy-1,4-phenazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023774132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-phenazinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxyphenazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDROXY-1,4-PHENAZINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROXY-1,4-PHENAZINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J3YZR5HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


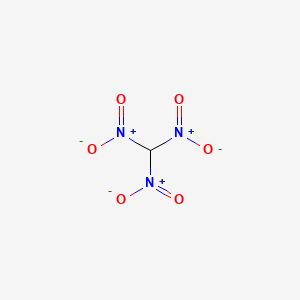

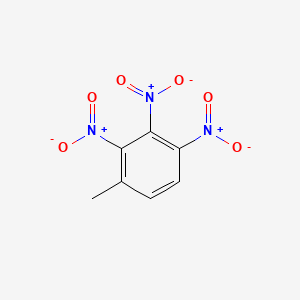
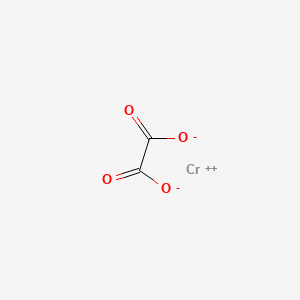


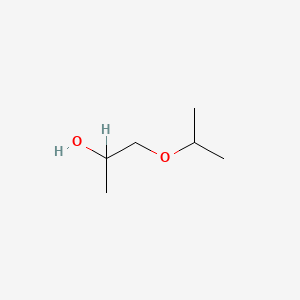


![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)


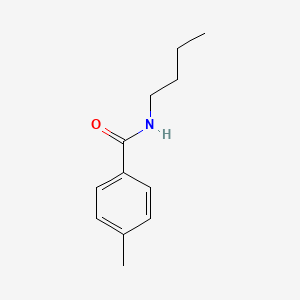
![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)
